4-Ethynylbenzamide
Overview
Description
4-Ethynylbenzamide is an organic compound with the molecular formula C₉H₇NO. It is characterized by the presence of an ethynyl group attached to the benzene ring, which is further connected to an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethynylbenzamide can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-bromobenzamide is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The trimethylsilyl group is then removed using a base to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a viable method for large-scale synthesis due to its efficiency and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Ethynylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of novel materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced polymers and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-ethynylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Ethynylbenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.
4-Ethynylaniline: Contains an amine group instead of an amide group.
4-Ethynylbenzoic acid: Features a carboxylic acid group instead of an amide group
Uniqueness: 4-Ethynylbenzamide is unique due to the presence of both an ethynyl group and an amide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and biological research .
Properties
IUPAC Name |
4-ethynylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCUOBXYRQAWDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476254 | |
Record name | 4-ETHYNYL-BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90347-86-7 | |
Record name | 4-ETHYNYL-BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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